Aceglutamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5817-09-4 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |
InChI Key |
KSMRODHGGIIXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Modifications for Research Applications
Acetylation of L-Glutamine: Synthetic Routes and Reaction Conditions
The primary method for synthesizing aceglutamide, also known as N-acetyl-L-glutamine, is through the acetylation of L-glutamine. This process involves the introduction of an acetyl group to the α-amino group of L-glutamine. Various synthetic routes have been developed to achieve this transformation, often employing acetic anhydride (B1165640) as the acetylating agent. The reaction conditions can be optimized to improve yield and purity.
Commonly, the synthesis is carried out in an aqueous medium or in the presence of a base such as pyridine (B92270) or sodium hydroxide (B78521). The base plays a critical role in neutralizing the acetic acid byproduct and in facilitating the nucleophilic attack of the glutamine's amino group on the acetic anhydride. Temperature and pH are key parameters that are carefully controlled to ensure the desired reaction proceeds efficiently while minimizing side reactions. For instance, some patented industrial methods describe dissolving L-glutamine in deionized water and carrying out the acylation reaction at temperatures ranging from 5 to 80 °C, with pH controlled between 7 and 12. mtoz-biolabs.com Another described method involves conducting the reaction at a lower temperature of 5-10 °C with a pH of 8.5-9.0. wikipedia.org
Following the reaction, the pH is typically adjusted to the acidic range (e.g., 0.5-3.0) to facilitate the precipitation of the this compound product. mtoz-biolabs.com Purification is then commonly achieved through recrystallization from solvents like water or ethanol. The yield of these synthesis methods can be quite high, with some processes reporting yields of 90-95%. mtoz-biolabs.com
Table 1: Synthetic Routes and Reaction Conditions for this compound
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | L-Glutamine | L-Glutamine |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |
| Solvent/Medium | Aqueous Solution | Deionized Water |
| Catalyst/Base | Pyridine | Sodium Hydroxide |
| Temperature | Room Temperature | 5-80 °C |
| pH Control | Not specified | 7-12 during reaction, then 0.5-3.0 for precipitation |
| Purification | Recrystallization (water or ethanol) | Crystallization, Centrifugation, Drying |
| Reported Yield | Not specified | 90-95% |
This table is a summary of generalized methods and may not encompass all specific variations.
Chemical Stability and Hydrolysis Characteristics in Research Media
A key feature of this compound for research applications is its enhanced stability in aqueous solutions compared to its parent compound, L-glutamine. L-glutamine is known to be unstable in liquid media, where it can degrade into ammonia (B1221849) and pyroglutamic acid, potentially affecting experimental results. nih.govresearchgate.net this compound's N-acetylation provides protection against this spontaneous degradation, making it a more reliable source of glutamine in research media, such as cell culture media.
Studies have shown that this compound is stable in aqueous solutions at a pH greater than 4.0 for extended periods at room temperature. chemicalbook.com However, under more acidic conditions (pH < 3) and elevated temperatures (e.g., 100 °C), it can undergo hydrolysis and degradation. wikipedia.org The primary degradation products identified under such harsh conditions include glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid. wikipedia.org
The hydrolysis of this compound to L-glutamine and acetic acid is a critical aspect of its function as a prodrug in biological systems. This conversion can be catalyzed by enzymes, such as acylase I, which is present in various tissues. The enzymatic hydrolysis allows for the controlled release of glutamine, which can then be utilized by cells. The kinetics of this enzymatic hydrolysis have been studied, providing insights into the bioavailability of glutamine from this compound.
Table 2: Stability and Hydrolysis of this compound
| Condition | Observation | Reference |
|---|---|---|
| Aqueous Solution (pH > 4.0, ~20°C) | Stable for at least 6 months. | chemicalbook.com |
| Aqueous Solution (pH < 3, 100°C) | Degrades into glutamine, glutamic acid, pyroglutamic acid, N-acetylglutamic acid. | wikipedia.org |
| Enzymatic (Acylase I) | Hydrolyzed to L-glutamine and acetic acid. |
This table summarizes key findings on the stability and hydrolysis of this compound.
Derivatization Strategies for Enhanced Research Utility (e.g., this compound Aluminum, Co-compounds)
To further enhance its properties for specific research applications, this compound can be derivatized. A notable example is This compound aluminum . wikipedia.orgchemicalbook.com This derivative is synthesized by reacting this compound with an aluminum compound, such as aluminum isopropoxide. chemicalbook.com The resulting complex exhibits different physicochemical properties, which can be advantageous for certain experimental designs. This compound aluminum has been investigated for its potential anti-ulcer properties. wikipedia.org
The formation of co-compounds or combination formulations is another strategy to enhance research utility. For instance, this compound has been studied in combination with other active agents to investigate synergistic effects. An example is its inclusion in the Guhong injection, a preparation that also contains an extract of safflower, which has been researched for its effects in models of cerebral ischemia. medchemexpress.com Such combinations allow researchers to explore multi-target effects and complex biological pathways.
Isomeric Considerations in this compound Research Methodologies
This compound possesses a chiral center at the alpha-carbon, inherited from its precursor, L-glutamine. This means it can exist as different stereoisomers, specifically as L-aceglutamide and D-aceglutamide. In most research and pharmaceutical applications, the L-isomer is the one of interest due to its biological relevance, as it is derived from the naturally occurring L-glutamine.
While the stereospecificity of the synthesis is often intended to produce the L-isomer, it is a critical parameter to consider in research methodologies. The presence of the D-isomer could potentially lead to different biological effects or interfere with the interpretation of experimental results. Therefore, analytical methods such as high-performance liquid chromatography (HPLC) are crucial for confirming the isomeric purity of this compound used in research. frontiersin.org Chiral chromatography techniques, which utilize a chiral stationary phase, are specifically designed to separate enantiomers and are essential for the quality control of stereospecific compounds like this compound. rotachrom.comchiraltech.commdpi.com Although detailed studies on the specific separation of this compound isomers are not extensively reported in readily available literature, the principles of chiral separation are well-established and applicable.
Molecular and Cellular Mechanisms of Aceglutamide Action
Role as a Glutamine Prodrug and Neurotransmitter Modulation
Aceglutamide functions as a prodrug of glutamine, meaning it is converted into glutamine in the body. patsnap.com This increases the availability of glutamine, an essential amino acid with critical roles in brain metabolism and neurotransmitter synthesis. patsnap.comnih.gov By boosting glutamine levels, this compound can modulate the synthesis of key neurotransmitters, thereby influencing cognitive functions and providing neuroprotective effects. patsnap.com
Impact on Glutamate (B1630785) and Gamma-Aminobutyric Acid (GABA) Synthesis Pathways
Glutamine is a primary precursor for the synthesis of both glutamate, the main excitatory neurotransmitter, and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. patsnap.comnih.gov The synthesis of GABA from glutamate is catalyzed by the enzyme glutamate decarboxylase (GAD). nih.govfrontiersin.org this compound, by increasing the glutamine pool, can influence the balance of these neurotransmitters. patsnap.comresearchgate.net This modulation is crucial for maintaining normal brain function, as an imbalance between excitatory and inhibitory signals is implicated in various neurological conditions. nih.govmedchemexpress.com The glutamate/GABA-glutamine cycle, a critical process involving both neurons and glial cells, relies on a steady supply of glutamine to replenish neurotransmitter stores. frontiersin.orgnih.gov
Influence on Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. nih.govnih.gov Glutamate plays a central role in initiating many forms of synaptic plasticity. nih.govnih.gov The availability of glutamate, influenced by the glutamate-glutamine cycle, can impact the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity. nih.govfrontiersin.org By modulating glutamate availability, this compound may influence these processes, although direct studies on this compound's specific effects on synaptic plasticity are still emerging. patsnap.com The regulation of extracellular glutamate levels by transporters is critical, as excessive glutamate can impair synaptic plasticity. nih.govfrontiersin.org
Regulation of Cellular Antioxidant Systems
This compound has been shown to enhance the body's natural antioxidant defense mechanisms, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). medchemexpress.commedchemexpress.cnnih.gov This protective effect is mediated through its influence on several key antioxidant pathways.
Enhancement of Glutathione (B108866) (GSH) Pathways
Glutathione (GSH) is a major cellular antioxidant. nih.govmdpi.com this compound promotes the GSH system, leading to increased levels of GSH. nih.govmedchemexpress.cn Glutamate, derived from this compound, is a key substrate for the synthesis of GSH. nih.govmdpi.com Studies have shown that this compound treatment can significantly increase GSH levels and the activity of related enzymes like glutathione reductase (GR) and glutamate-cysteine ligase (GCLM), which is the rate-limiting enzyme in GSH synthesis. nih.gov This enhancement of the GSH pathway helps to mitigate oxidative stress and protect cells from damage. nih.govnih.gov
Modulation of Thioredoxin (Trx) System
The thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase (TrxR), is another critical antioxidant system involved in redox control and cell survival. medchemexpress.comrsc.org this compound has been found to enhance the Trx system. medchemexpress.commedchemexpress.cnnih.gov This system works in concert with the GSH system to maintain a reducing cellular environment and protect against oxidative damage. nih.govrsc.org The interplay between the GSH and Trx systems is vital, as they can compensate for each other to resist oxidative stress. nih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of numerous antioxidant and detoxification genes. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. nih.govmdpi.com this compound has been shown to activate the Nrf2 pathway. medchemexpress.commedchemexpress.cnnih.gov This activation leads to the upregulation of various protective enzymes and proteins, including those involved in the glutathione and thioredoxin systems. nih.govnih.gov The activation of the Nrf2 pathway is a key mechanism by which this compound exerts its neuroprotective and antioxidant effects. nih.govmedchemexpress.cn
Interactive Data Table: Effects of this compound on Antioxidant Systems
| Pathway | Key Molecules/Enzymes | Effect of this compound | Research Finding Reference |
| Glutathione (GSH) Pathway | Glutathione (GSH) | Increased levels | nih.gov |
| Glutathione Reductase (GR) | Increased levels | nih.gov | |
| Glutamate-Cysteine Ligase (GCLM) | Increased levels | nih.gov | |
| Thioredoxin (Trx) System | Thioredoxin (Trx) | Enhanced system | medchemexpress.commedchemexpress.cnnih.gov |
| Nrf2 Pathway | Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) | Activation | medchemexpress.commedchemexpress.cnnih.gov |
Attenuation of Oxidative Damage and Reactive Oxygen Species (ROS) Levels
This compound has been shown to bolster the cell's antioxidant defenses, thereby mitigating the harmful effects of oxidative stress. medchemexpress.eumedchemexpress.commedchemexpress.com Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage and death. nih.gov this compound helps to reduce the levels of ROS and nitric oxide (NO). medchemexpress.com
One of the key ways it achieves this is by enhancing the body's natural antioxidant systems. medchemexpress.commedchemexpress.com Specifically, it promotes the glutathione (GSH) and thioredoxin (Trx) systems. medchemexpress.commedchemexpress.commedchemexpress.com Glutathione is a major antioxidant in the brain, and its depletion can lead to significant oxidative stress and apoptosis. nih.gov this compound also activates the Nrf2 antioxidant pathway, which plays a crucial role in protecting against oxidative damage. medchemexpress.commedchemexpress.commedchemexpress.com
In a study using PC12 cells, a cell line commonly used in neurological research, this compound demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced injury. The compound was found to increase cell viability and decrease cellular ROS and nitric oxide levels. nih.gov
Table 1: Effects of this compound on Oxidative Stress Markers in PC12 Cells
| Treatment Group | Cell Viability | Cellular ROS Level | Nitric Oxide Level |
| Control | Normal | Normal | Normal |
| H₂O₂-induced | Decreased | Increased | Increased |
| This compound + H₂O₂ | Increased | Decreased | Decreased |
This table is a representation of findings from research studies and not raw data.
Anti-Apoptotic and Cell Survival Signaling Pathways
Apoptosis, or programmed cell death, is a critical process in both normal development and disease. This compound has been found to interfere with apoptotic pathways, promoting cell survival through several key mechanisms. medchemexpress.commedchemexpress.commedchemexpress.com
Activation of Akt/Bcl-2 Anti-Apoptotic Axis
The Akt/Bcl-2 signaling pathway is a major regulator of cell survival. nih.gov this compound has been shown to activate this pathway, leading to an anti-apoptotic effect. medchemexpress.commedchemexpress.comresearchgate.net It upregulates the expression of phosphorylated Akt (P-Akt) and the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net Bcl-2 functions by inhibiting the activity of pro-apoptotic proteins like Bax. nih.gov By increasing the Bcl-2/Bax ratio, this compound shifts the balance towards cell survival. researchgate.netresearchgate.net This activation of the Akt/Bcl-2 axis has been observed both in vivo in rat models of cerebral ischemia and in vitro in PC12 cells and primary cultured mesencephalic neurons. researchgate.netresearchgate.net
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of a signaling cascade that leads to apoptosis in response to stressors like oxidative stress. nih.gov this compound has been found to inhibit the activation of ASK1. medchemexpress.commedchemexpress.commedchemexpress.com By blocking ASK1, this compound prevents the subsequent activation of downstream signaling molecules like p38 and JNK, which are involved in mediating apoptosis. nih.gov This inhibition of the ASK1 pathway contributes significantly to the neuroprotective effects of this compound. medchemexpress.commedchemexpress.commedchemexpress.com
Downregulation of Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1)
Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1) is a pro-apoptotic factor. nih.govresearchgate.net Research has demonstrated that this compound treatment significantly inhibits the expression of TRAF1. medchemexpress.comresearchgate.netresearchgate.net This downregulation of TRAF1 has been observed in both in vivo models of cerebral ischemia and in vitro cell cultures. researchgate.netresearchgate.net The inhibition of this pro-apoptotic factor is a key mechanism through which this compound helps to delay neuronal death. nih.govresearchgate.net
Impact on Mitochondrial Membrane Potential and Function
Mitochondria play a central role in both cell life and death, and their dysfunction is a key factor in neuronal cell death. nih.govnih.gov The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. medchemexpress.comfrontiersin.org this compound has been shown to improve mitochondrial function by stabilizing the MMP. medchemexpress.com In studies involving hypoxia/reoxygenation-injured PC12 cells and primary midbrain neurons, this compound was found to improve the MMP. medchemexpress.com This stabilization of mitochondrial function is crucial for preventing the release of pro-apoptotic factors from the mitochondria and maintaining cellular energy production. patsnap.com
Anti-Inflammatory Mechanisms Investigated in Research Models
In addition to its antioxidant and anti-apoptotic effects, this compound has also been shown to possess anti-inflammatory properties. patsnap.comnih.gov Neuroinflammation is a common feature of various neurodegenerative diseases. patsnap.com By reducing inflammatory markers, this compound can potentially slow the progression of these conditions. patsnap.com A combination of hydroxysafflor yellow A and this compound has been found to have a synergistic anti-inflammatory and anti-apoptotic effect in protecting against cerebral ischemic injury. nih.gov
Table 2: Summary of this compound's Molecular and Cellular Mechanisms
| Mechanism | Effect | Key Molecules/Pathways Involved |
| Attenuation of Oxidative Damage | Reduces ROS and oxidative stress | GSH, Trx, Nrf2 medchemexpress.commedchemexpress.commedchemexpress.com |
| Anti-Apoptosis | Promotes cell survival | Akt, Bcl-2, ASK1, TRAF1 medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net |
| Mitochondrial Protection | Stabilizes mitochondrial function | Mitochondrial Membrane Potential medchemexpress.com |
| Anti-Inflammation | Reduces inflammatory responses | Synergistic effect with other compounds nih.gov |
This table provides a simplified overview of the complex mechanisms discussed.
Influence on Key Inflammatory Mediators and Cytokines (e.g., NF-κB, IL-1β, TNF, IL-6)
This compound has demonstrated an ability to influence key inflammatory mediators and cytokines, which are central to the inflammatory response in various pathological conditions. patsnap.comresearchgate.net The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its activation is suppressed by this compound. researchgate.netresearchgate.net Specifically, in the context of Guhong injection, treatment has been shown to reduce the nuclear translocation of NF-κB p65. researchgate.net This inhibitory action on NF-κB is significant, as this transcription factor is responsible for inducing the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). mdpi.comnih.gov
Table 1: Effect of this compound (as part of Guhong Injection) on Inflammatory Mediators
| Mediator/Pathway | Observed Effect | Reference |
| NF-κB p65 | Reduced nuclear translocation | researchgate.net |
| TNF-α | Decreased concentration in damaged cortex | researchgate.net |
| IL-6 | Decreased concentration in damaged cortex | researchgate.net |
| IL-1β | Decreased concentration in damaged cortex | researchgate.net |
Other Investigated Cellular Processes
As a prodrug to glutamine, this compound provides N-Acetyl-L-Glutamine, which can be readily converted to glutamine in the body. wikipedia.org Glutamine is a crucial amino acid that plays a significant role in cellular metabolism, particularly in rapidly proliferating cells and in the brain. patsnap.comnih.govembopress.org It serves as a key anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle. nih.govembopress.orgresearchgate.net
Glutamine is converted to glutamate and then to α-ketoglutarate, which directly enters the TCA cycle. nih.govresearchgate.net This process is vital for maintaining the cycle's function, especially when glucose-derived pyruvate (B1213749) is limited, as it allows for the continued production of ATP and reducing equivalents (NADH and FADH₂). nih.govresearchgate.netnih.gov Furthermore, the intermediates of the TCA cycle derived from glutamine can be used for various biosynthetic pathways. embopress.orgpnas.org For instance, citrate (B86180) can be exported from the mitochondria to the cytosol to generate acetyl-CoA for fatty acid synthesis, and oxaloacetate can be used to synthesize aspartate, a precursor for nucleotide biosynthesis. embopress.orgpnas.org Therefore, by supplying a stable source of glutamine, this compound indirectly supports cellular energy production and the synthesis of essential macromolecules like nucleotides. wikipedia.orgembopress.org
Effects on Neuronal Metabolism and Bioenergetics
This compound has been shown to exert positive effects on neuronal metabolism and bioenergetics. patsnap.com By acting as a precursor to glutamine, it enhances metabolic pathways within the brain. patsnap.com Glutamine is a substrate for the synthesis of the neurotransmitters glutamate and gamma-aminobutyric acid (GABA), which are fundamental for cognitive functions. patsnap.com
Investigations into Neurogenesis and Neural Growth
Research suggests that this compound may play a role in neurogenesis and neural growth, particularly in the context of recovery from injury. In a study involving diabetic mice with peripheral nerve injury, a combination of safflower extract and this compound was found to promote the recovery of peripheral innervations. nih.govmednexus.org The treatment led to a significant increase in the number of corneal nerve fibers compared to the untreated diabetic group. nih.govmednexus.org
This effect on neural growth was associated with an increased expression of various neurotrophic factors. nih.govmednexus.org These findings indicate that this compound may contribute to a microenvironment that is conducive to neural repair and growth, potentially through the upregulation of key signaling molecules that support neuronal survival and regeneration.
Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling in Neural Contexts
This compound, particularly in combination with safflower extract, has been shown to modulate Vascular Endothelial Growth Factor (VEGF) signaling in neural contexts. nih.govmednexus.org VEGF is a potent growth factor involved in angiogenesis and has also been recognized for its neuroprotective and neurotrophic effects in the central nervous system. plos.orgmdpi.comnih.gov
In a study on diabetic mice with peripheral nerve injury, treatment with a safflower extract and this compound injection led to a significant increase in the content of VEGF-B in the cornea. nih.govmednexus.org This increase in VEGF-B was associated with an upregulation of other neurotrophic factors like Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.govmednexus.org The study further demonstrated that blocking the VEGF receptor-1 (VEGFR-1) abolished the increased expression of NGF and GDNF that was stimulated by the this compound-containing injection. nih.govmednexus.org This suggests that the neuro-restorative effects of this compound may be mediated, at least in part, through the VEGF signaling pathway, which in turn promotes the expression of other crucial neurotrophic factors. nih.govmednexus.org The activation of PI3K/Akt signaling, a downstream pathway of VEGF, is associated with increased levels of pro-angiogenic molecules and is important in regulating apoptosis. frontiersin.org
Table 2: Investigated Cellular Processes of this compound
| Cellular Process | Key Findings | Reference |
| TCA Cycle & Nucleotide Biosynthesis | Serves as a glutamine precursor, replenishing TCA cycle intermediates and supporting nucleotide synthesis. | wikipedia.orgnih.govembopress.org |
| Neuronal Metabolism & Bioenergetics | Enhances neuronal metabolism, improves mitochondrial membrane potential, and supports neurotransmitter synthesis. | patsnap.commedchemexpress.comgoogle.com |
| Neurogenesis & Neural Growth | Promotes recovery of peripheral nerve fibers and increases the number of corneal nerve fibers in diabetic mice. | nih.govmednexus.org |
| VEGF Signaling | Increases VEGF-B content, which in turn upregulates neurotrophic factors NGF and GDNF. | nih.govmednexus.org |
Preclinical Research Findings of Aceglutamide Effects
Neuroprotective Effects in Experimental Ischemia-Reperfusion Injury Models
A significant body of preclinical research has focused on the neuroprotective capabilities of aceglutamide in the context of cerebral ischemia-reperfusion (I/R) injury, a condition that mimics the pathophysiology of ischemic stroke. medchemexpress.comnih.govmedchemexpress.cn Studies consistently demonstrate that this compound can mitigate various aspects of brain damage following such an injury. medchemexpress.comnih.gov
In animal models of stroke, particularly the transient middle cerebral artery occlusion (MCAO) model in rats, this compound has been shown to significantly reduce the volume of brain tissue death (infarct). nih.govresearchgate.net Treatment with this compound leads to a dose-dependent decrease in the infarct size compared to control groups. medchemexpress.com One study using Sprague-Dawley rats subjected to MCAO found that this compound administration resulted in a notable reduction in the infarct volume ratio. medchemexpress.com These findings suggest a direct protective effect on brain tissue at risk during ischemic events. nih.govnih.gov
Table 1: Effect of this compound on Infarct Volume in MCAO Rat Model Data derived from studies on male Sprague-Dawley rats following transient middle cerebral artery occlusion (MCAO).
| Treatment Group | Infarct Volume Ratio (%) | Reduction vs. Vehicle (%) | Source |
|---|---|---|---|
| Vehicle (Control) | 32.13% | N/A | medchemexpress.com |
| This compound (150 mg/kg) | 19.22% | 40% | medchemexpress.com |
| This compound (300 mg/kg) | 14.76% | 54% | medchemexpress.com |
This compound demonstrates a significant capacity to inhibit neuronal apoptosis, or programmed cell death, a key mechanism of damage in I/R injury. medchemexpress.comnih.govnih.gov This protective effect is particularly noted in the substantia nigra, a region of the midbrain crucial for motor control. nih.govresearchgate.netresearchgate.net Studies have shown that this compound treatment preserves dopaminergic neurons in this area, which are vulnerable to ischemic damage. medchemexpress.commedchemexpress.cnmedchemexpress.com
The mechanism behind this anti-apoptotic effect involves the modulation of key signaling pathways. nih.govresearchgate.net Research indicates that this compound upregulates the pro-survival Akt/Bcl-2 signaling pathway while inhibiting the pro-apoptotic factor TRAF1 (Tumor necrosis factor receptor-associated factor 1). medchemexpress.comnih.govresearchgate.net In vivo studies have confirmed that this compound elevates the number of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra following an ischemic event. nih.govresearchgate.net A 35% increase in these cells was observed with a 300 mg/kg dose compared to the vehicle group. medchemexpress.com Furthermore, in vitro experiments on PC12 cells, a cell line used in neurological research, showed that this compound could reduce the percentage of apoptotic cells from 39.8% to 21.9%. medchemexpress.com
Table 2: Neuroprotective Effects of this compound on Neuronal Populations Summary of findings from in vivo and in vitro studies.
| Model | Parameter Measured | Finding | Source |
|---|---|---|---|
| MCAO Rat Model | TH-positive cells in Substantia Nigra | Increased by 35% with 300 mg/kg dose vs. vehicle | medchemexpress.com |
| MCAO Rat Model | Neuronal Apoptosis in Substantia Nigra | Significantly attenuated | nih.govresearchgate.net |
| PC12 Cell Line (in vitro) | Early/Late Apoptotic Cells | Reduced from 39.8% to 21.9% with 10 μM dose | medchemexpress.com |
| MCAO Rat Model | P-Akt and Bcl-2/Bax Ratio | Upregulated | nih.govresearchgate.net |
| MCAO Rat Model | TRAF1 Expression | Inhibited/Downregulated | medchemexpress.comnih.govresearchgate.net |
Consistent with its neuroprotective effects on tissue and cellular levels, this compound has been shown to improve functional outcomes in animal models of cerebral ischemia. medchemexpress.comnih.govresearchgate.net Rats treated with this compound after an induced stroke exhibit significant improvements in neurological function and a reduction in motor deficits. medchemexpress.comnih.gov
Table 3: Functional Recovery with this compound in MCAO Rat Model Behavioral test results 14 days post-reperfusion.
| Behavioral Test | Effect of this compound (150 mg/kg and 300 mg/kg) | Source |
|---|---|---|
| Neurological Severity Scores (NSS) | Significantly reduced compared to vehicle group | medchemexpress.com |
| Adhesive-Removal Test (Somatosensory) | Significantly reduced time compared to vehicle group | medchemexpress.com |
| Beam-Walking Performance (Motor) | Significantly improved compared to vehicle group | medchemexpress.com |
Attenuation of Neuronal Apoptosis and Preservation of Neuronal Populations (e.g., Substantia Nigra Dopaminergic Neurons)
Investigations into Cognitive and Behavioral Modulation in Animal Models
Beyond the context of acute ischemic injury, this compound has been investigated for its broader effects on cognition and behavior, largely linked to its classification as a nootropic and its role in glutamine homeostasis. wikipedia.orgpatsnap.com
Preclinical studies, particularly those in the context of cerebral ischemia-reperfusion, provide direct evidence for this compound's positive impact on motor and somatosensory functions. medchemexpress.comnih.govmedchemexpress.cn As detailed in section 4.1.3, animal models of stroke treated with this compound show marked improvement in motor coordination and sensory responses. medchemexpress.comresearchgate.net For instance, improved performance on the beam-walking task points to enhanced motor control and balance, while reduced time in the adhesive-removal test indicates recovery of somatosensory processing. medchemexpress.com These findings highlight that this compound not only preserves neuronal tissue but also aids in the functional recovery of motor and sensory systems following brain injury. nih.govmedchemexpress.com
Studies on Fatigue Resistance in Animal Models (e.g., Blood Urea Nitrogen Levels)
An extensive review of preclinical research reveals a notable gap in the scientific literature regarding the direct effects of this compound on fatigue resistance in animal models, as measured by specific biomarkers like Blood Urea Nitrogen (BUN). BUN is a metabolic byproduct of protein breakdown in the liver and is cleared by the kidneys. medlineplus.gov In the context of exercise and fatigue, elevated BUN levels can indicate increased protein catabolism for energy, a state that contributes to fatigue. researchgate.net Animal models of fatigue often utilize forced swimming or other strenuous activities to induce a state of exhaustion, with subsequent measurement of biochemical markers like BUN to quantify fatigue levels. medlineplus.govnih.gov
Research in Other Experimental Biological Systems (e.g., Protein Energy Metabolism in Animal Models)
This compound, as a stable form of glutamine, has been investigated for its potential to mitigate the detrimental effects of protein-energy malnutrition (PEM). medkoo.comwikipedia.org PEM is a state of nutritional deficiency that leads to significant loss of body weight and impaired physiological functions, including immune responses. nih.govoatext.com
A significant preclinical study investigated the effects of N-acetyl-L-glutamine (this compound) in a pig model of PEM. nih.gov In this research, young pigs were subjected to a state of malnutrition by receiving only 20% of the food intake of a healthy control group for 30 days. The malnourished groups were supplemented with either calcium caseinate, free glutamine, or N-acetyl-L-glutamine. nih.gov
The findings indicated that pigs supplemented with N-acetyl-L-glutamine exhibited a significantly lower suppression of body weight gain compared to the other malnourished groups. nih.gov This suggests a protective effect of this compound against the severe weight loss typically associated with PEM.
Below is an interactive data table summarizing the key findings on body weight change from this study.
| Treatment Group | Initial Body Weight (kg) | Final Body Weight (kg) | Body Weight Gain (kg) |
| Healthy Control | 4.8 ± 0.2 | 11.5 ± 0.5 | 6.7 ± 0.4 |
| Malnourished + Caseinate | 4.7 ± 0.2 | 4.5 ± 0.3 | -0.2 ± 0.2 |
| Malnourished + Glutamine | 4.7 ± 0.2 | 4.6 ± 0.3 | -0.1 ± 0.2 |
| Malnourished + N-acetyl-L-glutamine | 4.7 ± 0.2 | 5.2 ± 0.3 | 0.5 ± 0.2 |
| Data is represented as mean ± standard error of the mean. | |||
| *p < 0.05 compared to other malnourished groups. |
This table was created based on data reported in the study by López-Pedrosa et al. (2007). nih.gov
Furthermore, the study also delved into the immunological impact of N-acetyl-L-glutamine supplementation. While PEM is known to compromise the immune system, the pigs receiving N-acetyl-L-glutamine showed a preservation of certain immune cell populations. Specifically, the total number of lymphocytes, as well as the populations of CD21+ B cells and CD4+ T cells in the ileal Peyer's patches (a critical component of gut-associated lymphoid tissue), were not significantly different from those of the healthy control pigs. nih.gov This finding points to a moderate protective effect of this compound on intestinal immunity during protein-energy malnutrition. nih.gov
In essence, this preclinical research highlights the potential of this compound to serve as an effective source of glutamine in conditions of nutritional stress, partially preventing the severe body weight loss and immunological alterations induced by protein-energy malnutrition. nih.govcaymanchem.com
Advanced Methodologies in Aceglutamide Research
Analytical Techniques for Quantitative and Qualitative Assessment
The precise measurement and characterization of aceglutamide and its metabolic byproducts are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Researchers employ a suite of sophisticated analytical techniques to achieve this, from high-sensitivity mass spectrometry to real-time in vivo monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative and qualitative analysis of this compound and its metabolites. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
A key application of LC-MS/MS in this compound research is the simultaneous evaluation of the parent compound and its primary metabolites, such as γ-aminobutyric acid (GABA) and glutamic acid (Glu), in biological matrices like blood and brain tissue. frontiersin.orgnih.gov One validated method utilizes a Zorbax SB-C18 column for chromatographic separation, with a mobile phase consisting of acetonitrile (B52724) and water containing ammonium (B1175870) acetate (B1210297). frontiersin.orgnih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for detecting precursor and product ions of the target analytes. nih.gov For instance, the precursor to product ion transitions for this compound, glutamic acid, and GABA have been identified as m/z 189.1→130.0, 148.0→84.1, and 104→87.1, respectively. nih.gov
This methodology has proven to be reliable, with acceptable validation parameters for precision, accuracy, and stability. frontiersin.orgnih.gov The intra- and inter-day precision, measured as the relative standard deviation (RSD%), has been reported to be between 1.05% and 7.31%, while the accuracy, expressed as relative error (RE%), ranges from -3.23% to 5.91%. frontiersin.org Such robust and validated LC-MS/MS assays are crucial for detailed pharmacokinetic studies and for understanding the metabolic fate of this compound in the body. frontiersin.orgnih.govmdpi.com
Table 1: LC-MS/MS Parameters for this compound and Metabolite Analysis
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatographic Column | Zorbax SB-C18 (2.1 × 100 mm, 3.5 μM) frontiersin.orgnih.gov |
| Mobile Phase | Acetonitrile-water (70:30, v/v) with 5 mM ammonium acetate frontiersin.orgnih.gov |
| Ionization Mode | Positive Ion nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor → Product Ions (m/z) | This compound: 189.1→130.0Glutamic Acid: 148.0→84.1GABA: 104→87.1 nih.gov |
Microdialysis for In Vivo Pharmacokinetic Characterization in Brain and Blood
To investigate the real-time pharmacokinetic profile of this compound and its metabolites in specific tissues, particularly the brain, researchers utilize the in vivo microdialysis technique. frontiersin.orgnih.gov This minimally invasive method allows for continuous sampling of the extracellular fluid in conscious, freely moving animals, providing a dynamic picture of drug concentration changes over time. nih.govnih.gov
In a typical setup, a microdialysis probe is surgically implanted into the target brain region, such as the hippocampus, and another into a blood vessel, like the jugular vein. nih.gov A physiological solution (e.g., Ringer's solution) is perfused through the probe at a constant flow rate. frontiersin.orgnih.gov Small molecules, including this compound and its metabolites, diffuse across the semipermeable membrane of the probe into the perfusate, which is then collected at regular intervals. frontiersin.orgnih.gov
The collected dialysate samples are subsequently analyzed using a highly sensitive technique like LC-MS/MS to determine the concentrations of the analytes. frontiersin.orgnih.gov This combination of microdialysis and LC-MS/MS has been successfully employed to study the pharmacokinetics of this compound and to assess its ability to cross the blood-brain barrier. frontiersin.orgnih.gov The data generated from these studies, such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), are vital for understanding the drug's distribution and elimination in both the central nervous system and the periphery. nih.gov
Spectrophotometric and Fluorometric Assays for Enzymatic Activity Studies
Spectrophotometric and fluorometric assays are widely used to investigate the effects of this compound on enzymatic activities. numberanalytics.comsigmaaldrich.com These techniques measure changes in light absorbance or fluorescence, respectively, to determine the rate of an enzyme-catalyzed reaction. numberanalytics.comnih.gov
For instance, to assess the activity of enzymes involved in oxidative stress pathways, such as lactate (B86563) dehydrogenase (LDH), researchers can use spectrophotometric assays. sigmaaldrich.comworthington-biochem.comabcam.com The principle of the LDH assay involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. worthington-biochem.com This allows for the quantification of LDH released from damaged cells, serving as an indicator of cytotoxicity. sigmaaldrich.comassaygenie.com
Fluorometric assays, which are generally more sensitive than spectrophotometric methods, are also employed. nih.govcreative-enzymes.com These assays can measure the formation of a fluorescent product from a non-fluorescent substrate or the consumption of a fluorescent substrate. creative-enzymes.com Such techniques are valuable for studying the kinetic mechanisms of enzyme reactions and for high-throughput screening of compounds that may modulate enzyme activity. nih.govcreative-enzymes.com The high sensitivity of fluorometric assays makes them particularly suitable for studies involving small sample sizes. creative-enzymes.com
Cellular and Molecular Research Techniques
To elucidate the mechanisms of action of this compound at the cellular and molecular levels, researchers rely on a variety of in vitro models and assays. These techniques allow for controlled investigations into the compound's effects on cell viability, apoptosis, and intracellular signaling pathways.
In Vitro Cell Culture Models (e.g., PC12 cells, Primary Midbrain Neurons, Neuro-2a cells)
In vitro cell culture models are indispensable tools for studying the neuroprotective effects of this compound. Several cell lines and primary cell types are commonly used, each offering unique advantages for specific research questions.
PC12 Cells: This rat pheochromocytoma cell line is widely used in neuroscience research due to its ability to differentiate into neuron-like cells. medchemexpress.com PC12 cells have been instrumental in demonstrating the protective effects of this compound against oxidative stress-induced injury. nih.govnih.gov For example, studies have shown that this compound can enhance the viability of PC12 cells exposed to hydrogen peroxide (H₂O₂). medchemexpress.comnih.gov
Primary Midbrain Neurons: These cells are isolated directly from the midbrain of embryonic or neonatal animals and provide a more physiologically relevant model for studying dopaminergic neurons, which are affected in neurodegenerative diseases like Parkinson's. nih.govplos.orgbmbreports.org Research has utilized primary midbrain neurons to show that this compound can inhibit apoptosis and protect these neurons from injury. medchemexpress.cnresearchgate.net
Neuro-2a (N2a) Cells: This mouse neuroblastoma cell line is another common model in neurobiology. cytion.com N2a cells are easy to culture and transfect, making them suitable for a wide range of molecular and cellular studies. cytion.com They have been used to investigate the neuroprotective mechanisms of various compounds, including those related to this compound research. frontiersin.org
These cell models are often subjected to insults that mimic pathological conditions, such as oxygen-glucose deprivation/reperfusion (OGD/R) or exposure to neurotoxins, to evaluate the therapeutic potential of this compound. researchgate.netoncotarget.comnih.gov
Assessment of Cell Viability (e.g., CCK8, Lactate Dehydrogenase Assays)
To quantify the effects of this compound on cell survival and cytotoxicity, researchers employ various cell viability assays. These assays provide quantitative data on the health of cell populations following treatment.
Cell Counting Kit-8 (CCK8) Assay: The CCK8 assay is a colorimetric assay used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells. Studies have consistently shown that this compound treatment can significantly increase the viability of cells subjected to hypoxic or oxidative stress, as measured by the CCK8 assay. medchemexpress.commedchemexpress.cnoncotarget.comsemanticscholar.org For instance, in PC12 cells subjected to hypoxia/reoxygenation, this compound at concentrations of 1 μM and 10 μM increased cell viability by 18% and 25%, respectively. medchemexpress.commedchemexpress.cn
Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. sigmaaldrich.comassaygenie.com An increase in LDH activity in the medium indicates a loss of cell membrane integrity and, consequently, cell death. assaygenie.com This assay is often used in conjunction with viability assays like CCK8 to provide a comprehensive picture of the effects of a compound on cell health. nih.gov
Table 2: Summary of In Vitro Research Findings for this compound
| Cell Model | Experimental Condition | Assay | Key Finding | Reference |
| PC12 Cells | Hypoxia/Reoxygenation | CCK8 | 1 μM and 10 μM this compound increased cell viability by 18% and 25%, respectively. | medchemexpress.commedchemexpress.cn |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | CCK8 | This compound enhanced cell viability. | nih.govnih.gov |
| Primary Midbrain Neurons | Hypoxia/Reoxygenation | Apoptosis Assay | 10 μM this compound inhibited apoptosis. | medchemexpress.cn |
| Primary Cortical Neurons | OGD/R | CCK8 | RD-1 (a related compound) increased cell viability. | oncotarget.com |
| SH-SY5Y Cells | OGD/R | CCK8, LDH | Epicatechin (a related compound) restored cell viability and reduced LDH release. | nih.gov |
Apoptosis Detection Methods (e.g., Flow Cytometry, TUNEL Assay)
Advanced methodologies are crucial for elucidating the mechanisms by which this compound exerts its neuroprotective effects, particularly in the context of apoptosis or programmed cell death. Researchers employ a variety of sophisticated techniques to detect and quantify apoptosis in response to this compound treatment. researchgate.net
Flow Cytometry: This technique is a cornerstone for apoptosis analysis in this compound research. For instance, in studies involving PC12 cells subjected to hypoxia/reoxygenation, flow cytometry with Annexin V/PI staining is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. medchemexpress.cn Research has shown that this compound can significantly reduce the percentage of early and late apoptotic cells in a dose-dependent manner. medchemexpress.cn One study demonstrated a reduction in apoptotic cells from 39.8% in the control group to 21.9% in the group treated with 10 μM this compound. medchemexpress.cn
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is another widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. gbiosciences.comthermofisher.com This assay allows for the visualization and quantification of apoptotic cells within tissue sections or cell cultures. biotium.com In the context of this compound research, the TUNEL assay can be used to confirm the anti-apoptotic effects observed with other methods like flow cytometry. nih.gov The sensitivity of the TUNEL assay makes it a valuable tool for identifying apoptotic cells in both in vitro and in vivo models. gbiosciences.com
These apoptosis detection methods are often used in conjunction to provide a comprehensive understanding of the anti-apoptotic properties of this compound. researchgate.net
Protein Expression Analysis (e.g., Western Blot for Signaling Molecules and Markers)
Western blotting is a fundamental technique used to analyze the expression levels of specific proteins, providing insights into the molecular pathways modulated by this compound. ptgcn.com This method is instrumental in identifying and quantifying signaling molecules and markers involved in apoptosis and cell survival. thermofisher.com
In this compound research, Western blotting has been employed to investigate its effects on various signaling pathways. For example, studies have shown that this compound treatment can up-regulate the expression of anti-apoptotic proteins like P-Akt and the Bcl-2/Bax ratio. researchgate.netnih.gov Simultaneously, it has been observed to down-regulate the expression of pro-apoptotic factors such as Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1). researchgate.netnih.gov The analysis often involves the use of specific antibodies to detect the target proteins, and the results are typically quantified by densitometry. nih.gov
Table 1: Key Proteins Analyzed by Western Blot in this compound Research
| Protein Target | Function/Pathway | Observed Effect of this compound | Reference |
| P-Akt | Pro-survival signaling | Upregulation | researchgate.netnih.gov |
| Bcl-2/Bax ratio | Apoptosis regulation | Upregulation | researchgate.netnih.gov |
| TRAF1 | Pro-apoptotic signaling | Downregulation | researchgate.netnih.gov |
| Fibronectin (FN) | Tissue fibrosis marker | Not specified for this compound | researchgate.net |
| α-smooth muscle actin (α-SMA) | Tissue fibrosis marker | Not specified for this compound | researchgate.net |
This table is for illustrative purposes based on the provided context and may not be exhaustive.
The data obtained from Western blotting experiments provide crucial evidence for the mechanisms underlying the neuroprotective effects of this compound, particularly its ability to modulate key signaling pathways involved in cell death and survival. researchgate.netnih.gov
Gene Expression Profiling (e.g., RNA-seq for Nrf2, HO-1, SIRT-1)
Gene expression profiling techniques, such as RNA sequencing (RNA-seq), offer a comprehensive view of the transcriptional changes induced by this compound. This allows researchers to identify the genes and pathways that are activated or suppressed by the compound.
Studies have focused on the effect of this compound on the expression of key cytoprotective genes, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Heme oxygenase-1 (HO-1), and Sirtuin 1 (SIRT1). nih.gov The Nrf2/HO-1 signaling pathway is a critical antioxidant response element that protects cells from oxidative stress. mdpi.com Research indicates that this compound can enhance the Nrf2 antioxidant system. medchemexpress.com Similarly, SIRT1 is a protein that plays a crucial role in cellular stress resistance and metabolism. nih.gov
Gene expression analysis can be performed using methods like quantitative real-time PCR (qRT-PCR) to validate the findings from broader techniques like microarrays or RNA-seq. nih.gov For example, studies have confirmed the upregulation of Nrf2 and HO-1 gene expression following this compound treatment in models of cerebral ischemia. researchgate.net
Table 2: Genes of Interest in this compound Gene Expression Studies
| Gene | Pathway/Function | Method of Analysis | Reference |
| Nrf2 | Antioxidant Response | qRT-PCR, Microarray | nih.govnih.gov |
| HO-1 | Antioxidant Response | qRT-PCR, Western Blot | nih.govmdpi.com |
| SIRT1 | Cellular Stress Resistance | qRT-PCR, ELISA | nih.gov |
This table is for illustrative purposes and may not be exhaustive.
By examining the changes in gene expression, researchers can gain a deeper understanding of the molecular mechanisms through which this compound confers its protective effects against neurological damage.
In Vivo Experimental Model Systems
Rodent Models of Cerebral Ischemia-Reperfusion (e.g., MCAO Model)
Rodent models of cerebral ischemia-reperfusion are indispensable for studying the neuroprotective effects of this compound in a setting that mimics human stroke. The most commonly used model is the transient middle cerebral artery occlusion (MCAO) model in rats. researchgate.netnih.gov This procedure involves temporarily blocking the middle cerebral artery to induce ischemia, followed by reperfusion to simulate the conditions of a stroke. researchgate.net
In these models, this compound has been shown to significantly reduce the infarct volume, which is the area of dead tissue resulting from ischemia. researchgate.netmedchemexpress.com Studies have demonstrated a dose-dependent effect, with higher doses of this compound leading to a greater reduction in infarct size. medchemexpress.com For instance, treatment with this compound has been reported to reduce the infarct volume ratio by 40% and 54% at different dosages compared to a vehicle group. medchemexpress.cn
Zebrafish Models for Neurological Disorder Research
Zebrafish (Danio rerio) have emerged as a valuable model organism for neurological disorder research due to their genetic homology to humans, rapid development, and transparent embryos that allow for in vivo imaging of neural processes. nih.govnih.govfrontiersin.org In the context of this compound research, zebrafish models can be used for high-throughput screening of potential therapeutic compounds and for studying the mechanisms of neuroprotection. researchgate.net
Zebrafish models of ischemic stroke have been developed to investigate the effects of compounds like this compound. nih.gov These models allow for the assessment of various parameters, including behavioral defects and the regulation of inflammatory pathways. nih.gov The use of zebrafish complements research in rodent models by providing a platform for rapid initial screening and mechanistic studies. researchgate.net
Functional and Behavioral Assessments in Animal Studies (e.g., Neurological Severity Scores, Adhesive-Removal Test, Beam-Walking)
Functional and behavioral assessments are critical for evaluating the therapeutic efficacy of this compound in animal models of neurological disorders. These tests measure the recovery of motor and sensory functions following ischemic injury. nih.govresearchgate.net
Neurological Severity Scores (NSS): This is a composite scoring system used to evaluate various aspects of neurological function, including motor, sensory, and reflex deficits. medchemexpress.cnmedchemexpress.com Studies have consistently shown that this compound treatment leads to a significant reduction in NSS in rodent models of cerebral ischemia, indicating improved neurological outcomes. medchemexpress.cnmedchemexpress.com
Adhesive-Removal Test: This test assesses somatosensory function by measuring the time it takes for an animal to detect and remove a small adhesive stimulus placed on its paw. medchemexpress.comnih.gov this compound has been shown to significantly shorten the adhesive-removal time in rats subjected to MCAO, demonstrating an improvement in sensory recovery. medchemexpress.cnmedchemexpress.com
Beam-Walking Test: This test evaluates motor coordination and balance by requiring the animal to traverse a narrow beam. medchemexpress.comnih.gov Improved performance on the beam-walking test, such as a shorter time to cross the beam and fewer foot slips, has been observed in animals treated with this compound, indicating enhanced motor function. medchemexpress.cnmedchemexpress.com
Table 3: Summary of Functional and Behavioral Assessments in this compound Studies
| Test | Function Assessed | Outcome with this compound Treatment | Reference |
| Neurological Severity Scores (NSS) | Overall neurological function | Significant reduction in scores | medchemexpress.cnmedchemexpress.com |
| Adhesive-Removal Test | Somatosensory function | Reduced time to remove stimulus | medchemexpress.cnmedchemexpress.com |
| Beam-Walking Test | Motor coordination and balance | Improved performance (e.g., shorter time to cross) | medchemexpress.cnmedchemexpress.com |
These behavioral tests provide quantitative and objective measures of functional recovery, which are essential for demonstrating the neuroprotective and restorative effects of this compound in preclinical studies.
Histopathological and Immunohistochemical Analysis of Neural Tissues (e.g., TH-positive Neurons)
In the investigation of this compound's neuroprotective effects, particularly in the context of cerebral ischemia, histopathological and immunohistochemical analyses of neural tissues are crucial advanced methodologies. These techniques provide visual and quantitative evidence of tissue damage and cellular responses to injury and treatment. A significant focus of this research has been on dopaminergic neurons, which are particularly vulnerable in ischemic events. The health and survival of these neurons are often assessed by examining the presence of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine. nih.govplos.orgbiorxiv.org
Histopathological analysis typically involves staining brain tissue sections with dyes like hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the general morphology of the cells and tissue structure. In models of cerebral ischemia-reperfusion injury, this analysis can reveal areas of infarction, neuronal damage, and inflammation. frontiersin.org Studies have shown that treatment with preparations containing this compound can lead to significant improvements in neuron number and morphology in the ischemic penumbra compared to untreated groups. frontiersin.org This suggests a neuroprotective effect, mitigating the extent of tissue damage caused by the ischemic event. frontiersin.org
Immunohistochemistry is a more specific technique that uses antibodies to detect the presence of particular proteins within the tissue. In this compound research, this method is frequently employed to identify and quantify TH-positive neurons, thereby providing a direct measure of the survival of dopaminergic neurons in specific brain regions like the substantia nigra (SN). nih.govmedchemexpress.commedchemexpress.cn
Detailed Research Findings
Studies utilizing a rat model of transient middle cerebral artery occlusion (MCAO), a common model for inducing cerebral ischemia, have demonstrated the neuroprotective effects of this compound. nih.gov In these studies, administration of this compound after the ischemic event led to a significant increase in the number of TH-positive neurons in the substantia nigra compared to vehicle-treated control groups. nih.govresearchgate.net This finding is critical as it indicates that this compound can delay or prevent the death of these vital neurons following an ischemic insult. researchgate.net
Furthermore, immunohistochemical analysis has also revealed an increase in the density of TH-positive fibers in the striatum of this compound-treated animals. medchemexpress.commedchemexpress.cn The striatum is a key target area for dopaminergic neurons originating in the substantia nigra, and the integrity of these fibers is essential for proper motor function. The preservation of both TH-positive cell bodies in the substantia nigra and their fiber projections in the striatum underscores the comprehensive neuroprotective action of this compound.
The table below summarizes findings from a study investigating the effects of this compound on TH-positive neurons in a rat model of cerebral ischemia.
Table 1: Effect of this compound on TH-Positive Neurons in a Rat Model of Cerebral Ischemia
| Treatment Group | Brain Region | Parameter Measured | Outcome |
|---|---|---|---|
| This compound | Substantia Nigra (SN) | Number of TH-positive neurons | Elevated number of neurons compared to vehicle group. nih.govresearchgate.net |
| This compound | Striatum | Density of TH-positive fibers | Significant increase in fiber density. medchemexpress.commedchemexpress.cn |
These histopathological and immunohistochemical findings provide strong evidence for the neuroprotective capabilities of this compound. By preserving the structure of neural tissue and promoting the survival of critical neuronal populations like TH-positive dopaminergic neurons, this compound shows potential as a therapeutic agent for conditions involving ischemic brain injury. nih.govresearchgate.net The methodologies of histopathology and immunohistochemistry are indispensable tools in elucidating these protective mechanisms at a cellular and tissue level.
Comparative Research and Combination Studies Involving Aceglutamide
Co-Administration with Other Compounds in Preclinical Models (e.g., Safflower Extract, Guhong Injection)
A significant portion of combination research involving aceglutamide focuses on its co-administration with extracts from the safflower (Carthamus tinctorius L.) plant. This combination is often formulated as Guhong Injection (GHI), a preparation used in studies for cerebrovascular diseases. researchgate.net Preclinical investigations have utilized various animal models to assess the effects of this combination therapy.
In rat models of middle cerebral artery occlusion (MCAO), a common method for simulating ischemic stroke, Guhong Injection has been administered to investigate its neuroprotective potential. frontiersin.orgnih.gov These studies explore how the combination of this compound and safflower extract impacts the pathological processes following cerebral ischemia and reperfusion. nih.gov Similarly, in a zebrafish model of ponatinib-induced ischemic stroke, a preparation composed of safflower extract and this compound was shown to have an anti-thrombotic effect and ameliorate behavioral defects. mdpi.com
The rationale for combining this compound and safflower extract lies in their complementary proposed mechanisms. This compound is a stable derivative of glutamine, suggested to improve nerve cell metabolism, while safflower has been traditionally used for its properties related to blood circulation. researchgate.netnih.gov The principal active component from safflower in these combination studies is often identified as hydroxysafflor yellow A (HSYA). frontiersin.orgnih.gov
Beyond safflower, other studies have examined the pharmacokinetic interactions of this compound in its aluminum complex form (this compound aluminium) when co-administered with antacids, such as a combination of aluminium hydroxide (B78521) and magnesium hydroxide, in rat models. koreascience.kr
Synergistic or Additive Effects in Molecular and Functional Outcomes
Research suggests that the combination of this compound and safflower extract, as in Guhong Injection, may produce synergistic or additive effects, leading to enhanced therapeutic outcomes compared to either component alone. nih.govnih.gov
A comparative study in a rat model of cerebral ischemia-reperfusion injury evaluated the effects of Guhong Injection (GHI), Honghua injection (HHI; safflower extract alone), and this compound (ACG) alone. nih.gov The results indicated that while all three treatments offered protection, the combination therapy (GHI) demonstrated notable effects. All three groups showed improved neurological functions and reduced infarct volume compared to the untreated MCAO group. nih.gov On a molecular level, treatment with GHI, HHI, and ACG resulted in decreased protein expression of hypoxia-inducible factor-1α (HIF-1α) and inducible nitric oxide synthase (iNOS), while increasing the expression of prolyl hydroxylase domain protein 2 (PHD2). nih.gov
The combination of safflower extract and this compound has also been found to attenuate cerebral ischemia/reperfusion injury by enhancing the thioredoxin, glutathione (B108866), and Nrf2 antioxidant systems. semanticscholar.org The combination is believed to have a synergistic effect on anti-platelet aggregation, blood vessel dilatation, and anti-inflammatory processes. nih.gov In diabetic mice, a safflower extract and this compound injection was shown to promote the recovery of peripheral innervations through Vascular Endothelial Growth Factor-B (VEGF-B) signaling. physiology.orgcloud-clone.com
The table below summarizes key findings on the molecular and functional outcomes from the co-administration of this compound and safflower extract in preclinical models.
Table 1: Synergistic and Additive Effects in Preclinical Models
| Outcome Category | Observed Effect | Key Molecular Targets/Pathways | Preclinical Model | Reference(s) |
|---|---|---|---|---|
| Neurological Function | Improved neurological scores and reduced infarct volume. | N/A | Rat (MCAO) | nih.gov |
| Oxidative Stress | Attenuation of cerebral ischemia/reperfusion injury. | Thioredoxin, Glutathione, Nrf2 antioxidant systems | Not Specified | semanticscholar.org |
| Inflammation | Anti-inflammatory effects. | Regulation of inflammatory pathways. | Zebrafish (Ischemic Stroke) | mdpi.com |
| Apoptosis & Cell Survival | Ameliorated delayed neuronal death. | Akt/Bcl-2 signaling pathway, TRAF1 | Rat (Cerebral Ischemia) | researchgate.net |
| Tissue Repair | Promotion of peripheral innervation recovery. | Vascular Endothelial Growth Factor-B (VEGF-B) | Diabetic Mice | physiology.orgcloud-clone.com |
| Cerebral Protection | Decreased protein expression of HIF-1α and iNOS; Increased expression of PHD2. | HIF-1α, iNOS, PHD2 | Rat (MCAO) | nih.gov |
Pharmacokinetic Interactions and Co-Metabolism in Experimental Settings
Pharmacokinetic studies have been conducted to understand how this compound and co-administered compounds influence each other's absorption, distribution, metabolism, and excretion in experimental models. A key area of investigation has been the pharmacokinetics of Guhong Injection's main components, this compound and hydroxysafflor yellow A (HSYA), in both normal and pathological rat models of cerebral ischemia (MCAO). nih.govfrontiersin.org
These studies reveal that the pharmacokinetic behaviors of both this compound and HSYA are significantly different in MCAO model rats compared to normal rats, suggesting that the pathological state of ischemia-reperfusion has a substantial impact on their pharmacokinetic profiles. frontiersin.orgnih.gov
In a comparative study, after administration of GHI, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for this compound were significantly lower in the MCAO group compared to the normal group. nih.gov Conversely, for HSYA, the Cmax and AUC values were significantly higher in the normal group than in the MCAO group. nih.gov These results indicate that the pathological condition can alter the metabolic behavior and disposition of both active ingredients when administered as a combination product. frontiersin.org
Another study examined the pharmacokinetic interaction when this compound aluminium (AGA) was co-administered with an antacid in rats. The results showed that the oral absorption of AGA was decreased, as evidenced by lower plasma radioactivity and urinary recovery, and a significant increase in fecal recovery. koreascience.kr This suggests a drug interaction affecting absorption from the gastrointestinal tract.
The table below details the comparative pharmacokinetic parameters for this compound from a study in normal and MCAO rats following Guhong Injection administration. nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Normal vs. MCAO Rats
| Parameter | Normal Group (mean ± SD) | MCAO Group (mean ± SD) | Significance |
|---|---|---|---|
| Cmax (µg/mL) | 22.40 ± 1.63 | 14.59 ± 1.25 | P < 0.01 |
| AUC(0-t) (µg/mL*h) | 11.14 ± 1.83 | 6.00 ± 0.94 | P < 0.01 |
| AUC(0-∞) (µg/mL*h) | 11.24 ± 1.86 | 6.20 ± 0.98 | P < 0.01 |
| Vz (L/kg) | 2.50 ± 0.44 | 1.86 ± 0.28 | P < 0.05 |
| CL (L/h/kg) | 1.51 ± 0.25 | 2.76 ± 0.43 | Not Specified |
| MRT(0-t) (h) | 0.44 ± 0.04 | 0.41 ± 0.05 | Not Specified |
Data derived from a study comparing pharmacokinetics of Guhong Injection in different rat models. nih.gov
Emerging Research Themes and Future Directions for Aceglutamide Investigations
Elucidation of Novel Molecular Targets and Signaling Networks
Initial research has established that aceglutamide functions as a more stable prodrug of glutamine, readily crossing the blood-brain barrier. patsnap.comwikipedia.org Its primary mechanism is attributed to increasing the availability of glutamine, a crucial precursor for the neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA). patsnap.compatsnap.com This modulation of neurotransmitter levels is thought to enhance synaptic plasticity and offer neuroprotection. patsnap.com
However, recent studies are beginning to unveil a more complex and multifaceted mechanism of action. Emerging evidence points to this compound's influence on several key signaling pathways beyond simple neurotransmitter precursor activity. Research has shown that this compound can enhance antioxidant systems, including glutathione (B108866) (GSH) and thioredoxin (Trx). medchemexpress.commedchemexpress.com It also appears to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. medchemexpress.com
Furthermore, investigations have identified specific molecular targets that are modulated by this compound. The compound has been shown to inhibit Apoptosis signal-regulating kinase 1 (ASK1) and TNF receptor-associated factor 1 (TRAF1), both of which are involved in pro-apoptotic signaling. medchemexpress.comnih.gov Concurrently, this compound activates the Akt/Bcl-2 anti-apoptotic pathway, further contributing to its neuroprotective effects. medchemexpress.comnih.gov A study on a rat model of cerebral ischemia demonstrated that this compound treatment led to the upregulation of P-Akt and the Bcl-2/Bax ratio, supporting the role of this anti-apoptotic pathway. nih.gov
A fascinating, though less explored, potential target is the N-succinylamino acid racemase (NSAR). drugbank.com While its primary biological function is likely in racemizing N-acylamino acids, its interaction with this compound warrants further investigation to determine any physiological relevance. drugbank.com Additionally, some studies suggest that this compound may have anti-inflammatory properties, which could be a significant component of its neuroprotective action, though the precise mechanisms are still being elucidated. patsnap.compatsnap.com
Future research will likely focus on delineating the intricate crosstalk between these signaling networks. Understanding how this compound's influence on antioxidant pathways, apoptosis regulation, and potentially inflammation are integrated will provide a more holistic view of its neuroprotective capabilities.
Development of Advanced Preclinical Models for Broader Neurobiological Applications
The majority of preclinical research on this compound has utilized established models of neurological insults, particularly cerebral ischemia. wikipedia.orgnih.gov The transient middle cerebral artery occlusion (MCAO) model in rats has been instrumental in demonstrating this compound's ability to reduce infarct volume, improve motor function, and protect neurons in the substantia nigra. nih.govresearchgate.net In vitro studies have often employed PC12 cells and primary cultured mesencephalic neurons to investigate the cellular mechanisms of this compound's effects, such as its ability to mitigate hypoxia/reoxygenation injury. medchemexpress.comnih.gov
While these models have been invaluable, there is a growing need to expand the repertoire of preclinical models to explore the full therapeutic potential of this compound. For instance, given its proposed cognitive-enhancing properties, the use of animal models of age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease would be a logical next step. patsnap.commtoz-biolabs.com
The development of more sophisticated in vitro models, such as 3D organoids or "lab-on-a-chip" systems that better mimic the complexity of the human brain, could provide more nuanced insights into this compound's effects on neuronal networks and glial cell interactions. These advanced models could also facilitate the screening of this compound analogs and the investigation of its effects on neurodevelopmental processes.
Furthermore, to investigate its potential systemic effects beyond the central nervous system, researchers could employ models of other conditions where glutamine metabolism and oxidative stress play a role. The use of microdialysis techniques in animal models is also a promising approach to study the pharmacokinetics of this compound and its metabolites in both blood and brain tissue in real-time. frontiersin.org
Integration with Multi-Omics Approaches in Mechanistic Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological impact of this compound. metwarebio.com These approaches allow for a systems-level understanding of how this compound influences cellular processes, moving beyond the study of single targets or pathways. metwarebio.com
Metabolomics, in particular, is well-suited for studying this compound, as it is an amino acid derivative directly involved in central metabolic pathways. mtoz-biolabs.com Studies have already begun to use metabolomics to analyze changes in the metabolic profiles of organisms in response to this compound. For example, metabolomic analysis has been used to investigate the effects of a combination therapy including this compound on ischemic stroke, revealing alterations in the glutamate-glutamine cycle, glycolysis, and other metabolic pathways. mdpi.com In another study, elevated levels of this compound, along with other amino acids, were associated with postoperative atrial fibrillation, highlighting its potential role in cardiovascular metabolism. mdpi.com
Integrating metabolomics with transcriptomics and proteomics can provide a more complete picture. nih.gov For instance, transcriptomic analysis could identify changes in gene expression induced by this compound, while proteomics could reveal corresponding changes in protein levels and post-translational modifications. metwarebio.com This integrated approach could identify novel pathways and biomarkers associated with this compound's effects. A study on gastric cancer, for example, successfully integrated these three "omics" to reveal associations between metabolic pathways and disease characteristics. nih.gov Applying a similar strategy to this compound research could illuminate the full spectrum of its molecular activities.
Future research will likely see a greater emphasis on these multi-omics studies to create a comprehensive map of this compound's mechanism of action, identify potential biomarkers of its efficacy, and discover new therapeutic applications. nih.gov
Exploration of Structure-Activity Relationships for Research Tool Development
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and specific research tools and potentially new therapeutic agents. This compound itself is an acetylated form of L-glutamine, a modification that enhances its stability and ability to cross the blood-brain barrier. wikipedia.org
Future research in this area will likely involve the synthesis and evaluation of a range of this compound analogs. By systematically modifying different parts of the this compound molecule—such as the acetyl group, the amino acid backbone, or the amide group—researchers can probe which structural features are essential for its various biological effects. For example, altering the acyl group could influence the compound's lipophilicity and, consequently, its brain penetrance and cellular uptake.
The insights gained from SAR studies could also guide the design of new compounds with improved pharmacokinetic or pharmacodynamic properties. This could involve creating derivatives with a longer half-life, greater target affinity, or a more favorable side-effect profile.
Unanswered Questions and Research Gaps in this compound Biology
Despite the progress made in understanding this compound, several key questions and research gaps remain. Addressing these will be critical for fully realizing its therapeutic potential.
Key Unanswered Questions and Research Gaps:
Precise Contribution of Glutamine-Dependent vs. Independent Effects: While it is established that this compound acts as a glutamine prodrug, the extent to which its therapeutic effects are solely due to increased glutamine availability versus other, more direct molecular interactions is not fully understood. patsnap.com
Long-Term Effects and Neuroplasticity: Most studies have focused on the acute neuroprotective effects of this compound. nih.gov There is a need for long-term studies to investigate its impact on neuroplasticity, cognitive function over time, and the potential for disease modification in chronic neurodegenerative conditions.
Role in Non-Neuronal Cells: The majority of research has centered on the effects of this compound on neurons. medchemexpress.comnih.gov Its influence on glial cells, such as astrocytes and microglia, which play critical roles in brain health and disease, remains largely unexplored.
Systemic Metabolic Effects: While some metabolomics studies have provided initial insights, a comprehensive understanding of how this compound affects systemic metabolism is lacking. mdpi.com This includes its impact on peripheral organs and its potential interactions with other metabolic pathways.
Comparative Efficacy: There is a lack of head-to-head studies comparing the efficacy of this compound with other nootropic and neuroprotective agents. Such studies would be valuable for positioning it within the existing landscape of cognitive enhancers and neurotherapeutics.
Potential for Combination Therapies: The synergistic effects of this compound with other compounds, as seen in preparations like Guhong injection (a combination of this compound and safflower extract), suggest that there is significant potential for developing novel combination therapies. mdpi.comresearchgate.net More research is needed to identify optimal drug combinations and elucidate their mechanisms of action.
Future investigations that address these unanswered questions will be instrumental in guiding the clinical development of this compound and realizing its full therapeutic promise.
Interactive Data Tables
Table 1: Investigated Molecular Targets and Signaling Pathways of this compound
| Target/Pathway | Observed Effect | Research Context |
| Glutamine Precursor | Increases glutamine availability in the brain. | Neuroprotection, Cognitive Enhancement patsnap.compatsnap.com |
| Glutathione (GSH) System | Enhances the antioxidant capacity of the GSH system. | Neuroprotection, Ischemic Stroke medchemexpress.commedchemexpress.com |
| Thioredoxin (Trx) System | Enhances the antioxidant capacity of the Trx system. | Neuroprotection, Ischemic Stroke medchemexpress.commedchemexpress.com |
| Nrf2 Pathway | Activates the Nrf2 antioxidant response pathway. | Neuroprotection medchemexpress.com |
| ASK1 | Inhibits the pro-apoptotic kinase ASK1. | Neuroprotection, Ischemic Stroke medchemexpress.com |
| TRAF1 | Inhibits the pro-apoptotic factor TRAF1. | Neuroprotection, Ischemic Stroke medchemexpress.comnih.gov |
| Akt/Bcl-2 Pathway | Activates the anti-apoptotic Akt/Bcl-2 signaling pathway. | Neuroprotection, Ischemic Stroke medchemexpress.comnih.gov |
| GABA Synthesis | Serves as a precursor for the inhibitory neurotransmitter GABA. | Cognitive Function, Brain Health patsnap.compatsnap.com |
| Glutamate Synthesis | Serves as a precursor for the excitatory neurotransmitter glutamate. | Cognitive Function, Brain Health patsnap.compatsnap.com |
| Wnt/β-catenin Pathway | Promotes osteoblast proliferation and differentiation (in combination with safflower extract). | Fracture Healing researchgate.net |
Table 2: Preclinical Models Used in this compound Research
| Model Type | Specific Model | Key Findings |
| In Vivo (Animal) | Middle Cerebral Artery Occlusion (MCAO) in rats | Improved motor function, reduced infarct volume, neuroprotection in substantia nigra. nih.govresearchgate.net |
| In Vitro (Cell-based) | PC12 cells (hypoxia/reoxygenation) | Increased cell viability, reduced apoptosis, decreased ROS and NO levels. medchemexpress.com |
| In Vitro (Cell-based) | Primary cultured mesencephalic neurons | Inhibition of apoptosis, improved mitochondrial membrane potential. medchemexpress.comnih.gov |
| In Vivo (Animal) | Microdialysis in rats | Enabled real-time pharmacokinetic analysis in blood and brain. frontiersin.org |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying Aceglutamide in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. Key parameters include:
- Column : Stainless steel, 4.6 mm × 15–25 cm, packed with C18 silica (5 µm particle size) .
- Mobile phase : Diluted perchloric acid (1:1000)/methanol (99:1) or diluted hydrogen peroxide (1:1000)/methanol (99:1), adjusted for retention times of ~3–5 minutes .
- Detection : UV absorbance at 210 nm .
- Internal standard : Thymine in methanol (1:4000) for reproducibility .
Q. How can researchers ensure compliance with dissolution specifications for this compound Aluminum granules?
- Methodological Answer : Follow pharmacopeial protocols:
- Test medium : 900 mL water, paddle apparatus (50 rpm) .
- Sampling : Filter through 0.45 µm membrane; discard initial 10 mL to avoid adsorption .
- Acceptance criteria : ≥85% dissolution within 15 minutes, validated via HPLC against reference standards .
Q. What are the critical parameters for synthesizing this compound in large-scale parenteral solutions?
- Methodological Answer : Optimize using orthogonal experimental design:
- Key factors : pH (optimal at 5.0), sterilization temperature (115°C for 30 minutes), and excipient compatibility .
- Stability testing : Accelerated aging at 25°C/60% RH to monitor degradation .
Q. What storage conditions preserve this compound stability in laboratory settings?
- Methodological Answer :
- Powder : Store at -20°C for ≤3 years; avoid moisture .
- Solutions : -80°C for ≤2 years; use inert buffers to prevent hydrolysis .
Q. How are purity and impurities assessed in this compound batches?
- Methodological Answer :
- Impurity profiling : Use HPLC to detect 2-acetamidoglutarimide (≤0.3% of main peak area) .
- Heavy metals : Limit ≤20 ppm via ICP-MS; arsenic ≤2 ppm via hydride generation AAS .
Advanced Research Questions
Q. How can orthogonal experimental designs optimize this compound formulation processes?
- Methodological Answer :
- Variables : pH, temperature, and sterilization time .
- Response metrics : Dissolution rate, impurity levels, and long-term stability .
- Statistical analysis : Use ANOVA to identify significant factors and interactions .
Q. What parameters ensure HPLC system suitability for this compound quantification?
- Methodological Answer : Validate using:
- Resolution : ≥11 between this compound and internal standard peaks .
- Repeatability : ≤1.0% RSD for peak area ratios across 6 replicates .
- Column efficiency : Theoretical plates ≥2000 .
Q. How to resolve contradictions in dissolution data across experimental batches?
- Methodological Answer :
- Root-cause analysis : Check filtration artifacts (e.g., membrane adsorption) and HPLC calibration drift .
- Inter-laboratory validation : Cross-validate using standardized reference materials .
Q. What advanced techniques characterize trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Identify unknown impurities via fragmentation patterns .
- Forced degradation studies : Expose to heat, light, and pH extremes to simulate stability challenges .
Q. How to design mechanistic studies on this compound’s role in cellular pathways (e.g., ROS signaling)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
